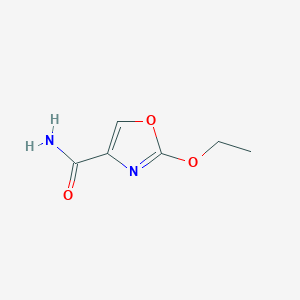

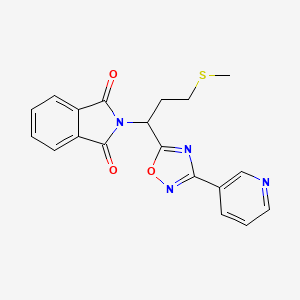

2-Ethoxy-1,3-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethoxy-1,3-oxazole-4-carboxamide, also known as EOC, is a heterocyclic organic compound that has gained attention in the scientific community due to its unique properties and potential applications. EOC has been studied extensively for its potential use in pharmaceuticals and as a precursor for other compounds.

Scientific Research Applications

Synthesis and Reactivity

- Modular Synthesis of Oxazoles : A study reported an efficient modular synthesis of 2,4-oxazole using a gold-catalyzed oxidation strategy. This approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, leading to the oxazole ring formation (Luo et al., 2012).

- Application in Synthesizing Macrolides : Oxazoles, like 2-Ethoxy-1,3-oxazole-4-carboxamide, can serve as activated carboxylates for synthesizing macrolides, which have applications in creating various natural products (Wasserman et al., 1981).

Chemical Properties and Reactions

- Formation of 1,3-Oxazole Derivatives : Research on the generation and utilization of zinc derivatives of functionalized 1,3-oxazole, like 2-Ethoxy-1,3-oxazole-4-carboxamide, has shown potential in nucleophilic addition reactions for the synthesis of various compounds (Gangloff et al., 1992).

- Rhodium-Catalyzed Heterocycloaddition : Rhodium(II) acetate catalysis has been utilized for the synthesis of functionalized 1,3-oxazole derivatives, showcasing the importance of 2-Ethoxy-1,3-oxazole-4-carboxamide in creating diverse heterocyclic systems (Connell et al., 1993).

Applications in Medicinal Chemistry

- Potential Anticancer Agents : The synthesis and biological evaluation of derivatives related to 2-Ethoxy-1,3-oxazole-4-carboxamide have been explored as potential anticancer agents. These derivatives were evaluated against various human cancer cell lines, indicating the compound's relevance in cancer research (Aliabadi et al., 2010).

- Design of Antimicrobial Agents : Synthesis and bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxamides, which are chemically related to 2-Ethoxy-1,3-oxazole-4-carboxamide, have shown promising results as antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Mechanism of Action

Target of Action

Oxazole derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets due to their heterocyclic nature .

Mode of Action

Oxazole derivatives are known to exhibit a variety of biological activities, which suggests that they may interact with their targets in multiple ways .

Biochemical Pathways

Oxazole derivatives have been shown to impact a broad range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Oxazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

2-ethoxy-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6-8-4(3-11-6)5(7)9/h3H,2H2,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOBQBZULTXTQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CO1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate](/img/structure/B2371187.png)

![ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2371192.png)

![1-(2,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371195.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2371196.png)

![4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2371200.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2371201.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2371202.png)